molecular formula C18H16ClN3OS2 B2676109 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 864919-10-8

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2676109
CAS No.: 864919-10-8
M. Wt: 389.92
InChI Key: UJAQRWYROJQNDV-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3OS2 and its molecular weight is 389.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using a convenient and fast method, showcasing the versatility of thiadiazole compounds in chemical synthesis (Yu et al., 2014).
  • Structural analysis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed intricate intermolecular interactions, suggesting the potential of these compounds in designing more complex chemical structures (Boechat et al., 2011).

Anticancer and Antitumor Activity

  • A series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors, showing significant anticancer properties (Toolabi et al., 2022).
  • Certain N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and evaluated for their antitumor and antioxidant activities, with some compounds exhibiting promising results (Hamama et al., 2013).

Molecular Modeling and Docking Studies

  • Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including molecular modeling and ligand-protein interactions, suggested potential applications in photovoltaic efficiency and as drug leads (Mary et al., 2020).
  • Synthesis and anticancer screening of imidazothiadiazole analogs involved DFT calculations and molecular docking, highlighting the potential of these compounds in cancer therapy (Abu-Melha, 2021).

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c1-11-7-8-15(12(2)9-11)20-16(23)10-24-18-21-17(22-25-18)13-5-3-4-6-14(13)19/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAQRWYROJQNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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